molecular formula C25H23BrN2O4S B11649398 2-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11649398
M. Wt: 527.4 g/mol
InChI Key: ARCRMAFDYDMRAE-UHFFFAOYSA-N
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Description

2-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound featuring a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Substitution Reactions:

    Etherification: The ethoxy linkages are formed via etherification reactions, often using alkyl halides and appropriate bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenol.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild heating conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Phenols.

    Substitution: Azides, thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. Its ability to interact with specific enzymes and receptors makes it a valuable lead compound.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[2-(4-chlorophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{4-[2-(4-fluorophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The presence of the bromine atom in the bromophenoxy group distinguishes this compound from its analogs. This substitution can significantly alter the compound’s reactivity and biological activity, making it unique in its class.

benzothieno[2,3-d]pyrimidin-4(3H)-one, highlighting its synthesis, reactions, applications, and uniqueness

Properties

Molecular Formula

C25H23BrN2O4S

Molecular Weight

527.4 g/mol

IUPAC Name

2-[4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H23BrN2O4S/c1-30-20-14-15(6-11-19(20)32-13-12-31-17-9-7-16(26)8-10-17)23-27-24(29)22-18-4-2-3-5-21(18)33-25(22)28-23/h6-11,14H,2-5,12-13H2,1H3,(H,27,28,29)

InChI Key

ARCRMAFDYDMRAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCCOC5=CC=C(C=C5)Br

Origin of Product

United States

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